molecular formula C12H8O4 B8382511 4-(2-oxo-2H-pyran-3-yl)benzoic acid

4-(2-oxo-2H-pyran-3-yl)benzoic acid

Cat. No. B8382511
M. Wt: 216.19 g/mol
InChI Key: HNXOOEQAWHMDAI-UHFFFAOYSA-N
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Patent
US08022208B2

Procedure details

An aqueous 6 N hydrochloric acid solution (5 mL) was added to methyl 4-(2-oxo-2H-pyran-3-yl)benzoate (72 mg), followed by stirring at 90° C. for 15 hours. The reaction mixture was cooled to room temperature, water was added, and the solid was collected by filtration. After washing with water, this solid was dried under reduced pressure to obtain 4-(2-oxo-2H-pyran-3-yl)benzoic acid (65 mg) as a pale brown solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
methyl 4-(2-oxo-2H-pyran-3-yl)benzoate
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=2)=[CH:7][CH:6]=[CH:5][O:4]1>O>[O:2]=[C:3]1[C:8]([C:9]2[CH:18]=[CH:17][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)=[CH:7][CH:6]=[CH:5][O:4]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
methyl 4-(2-oxo-2H-pyran-3-yl)benzoate
Quantity
72 mg
Type
reactant
Smiles
O=C1OC=CC=C1C1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
this solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1OC=CC=C1C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.